Ethyl 4-(bromomethyl)benzoate

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Choose Ethyl 4-(bromomethyl)benzoate for its high-purity (≥98%) and orthogonal reactivity: the reactive benzylic bromide enables efficient N-alkylation of sensitive heterocycles (C-Br bond dissociation energy 285 kJ/mol vs. 339 kJ/mol for C-Cl), while the stable ethyl ester remains intact for later hydrolysis. This dual functionality supports streamlined polymer and bioconjugate synthesis without additional protection steps. Manufactured via a robust, high-yield NBS route, ensuring reproducible quality, secure supply, and lower scale-up risk for preclinical and process development.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 26496-94-6
Cat. No. B1268730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(bromomethyl)benzoate
CAS26496-94-6
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
InChIKeyTWQLMAJROCNXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(bromomethyl)benzoate CAS 26496-94-6: Key Building Block for Pharmaceutical and Polymer Synthesis


Ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6) is a brominated aromatic ester with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol [1]. It is a white to cream-colored solid at room temperature, with a melting point of 35–40°C and a boiling point of 145°C at 5 mmHg [1]. This compound is primarily valued as a versatile electrophilic building block in organic synthesis, owing to its reactive benzylic bromide and stable ethyl ester functionalities .

Why Ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6) Cannot Be Directly Substituted by Common Analogs


The performance of Ethyl 4-(bromomethyl)benzoate is defined by a specific combination of an ethyl ester and a benzylic bromide group on the aromatic ring. Direct substitution with analogs often fails due to critical differences in reactivity, physical state, and functional group compatibility. For instance, the corresponding methyl ester analog (Methyl 4-(bromomethyl)benzoate) exhibits a higher melting point and reduced solubility in certain organic solvents , while the chloro-analog (Ethyl 4-(chloromethyl)benzoate) possesses a significantly less reactive electrophilic center . Furthermore, the non-brominated precursor (Ethyl 4-methylbenzoate) lacks the electrophilic warhead entirely, and the free acid form (4-(Bromomethyl)benzoic acid) introduces a carboxylic acid group that can interfere with base-sensitive or coupling reactions without additional protection/deprotection steps . These differences necessitate a rigorous, data-driven selection process based on specific experimental requirements.

Quantitative Performance of Ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6) Against Comparators


Enhanced Electrophilic Reactivity of Benzylic Bromide vs. Chloro-Analog

Ethyl 4-(bromomethyl)benzoate exhibits significantly higher electrophilicity at the benzylic position compared to its chloro analog, Ethyl 4-(chloromethyl)benzoate (CAS 1201-90-7). This is due to the weaker C-Br bond (bond dissociation energy ≈ 285 kJ/mol) compared to the C-Cl bond (≈ 339 kJ/mol) [1]. Consequently, the bromide is a better leaving group, leading to faster nucleophilic substitution reactions under milder conditions [2].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Dual Functional Handle Advantage Over 4-(Bromomethyl)benzoic Acid

Unlike its free acid counterpart, 4-(Bromomethyl)benzoic acid (CAS 6232-88-8), Ethyl 4-(bromomethyl)benzoate presents two orthogonal reactive sites: an electrophilic benzylic bromide for nucleophilic substitution and a protected carboxylic acid as an ethyl ester . The free acid, with its high melting point of 225-230°C and poor solubility in many organic solvents, can complicate purification and subsequent coupling reactions without prior protection . The ethyl ester form remains soluble in common organic solvents and allows for selective deprotection later in a synthetic sequence [1].

Drug Discovery Parallel Synthesis Combinatorial Chemistry

Documented High-Yield Synthesis via Radical Bromination Route

A reliable and high-yielding synthetic route to Ethyl 4-(bromomethyl)benzoate is well-established, starting from the commercially abundant and inexpensive Ethyl 4-methylbenzoate (CAS 94-08-6). A reported procedure using N-bromosuccinimide (NBS) and benzoyl peroxide in refluxing carbon tetrachloride affords the desired product in 98% yield [1]. This high efficiency contrasts with the alternative radical bromination using elemental bromine, which can suffer from lower selectivity and more challenging purification [2].

Process Chemistry Synthetic Methodology Benzylic Halogenation

Where Ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6) Demonstrates a Clear Advantage in Practice


Synthesis of Imidazole-Containing Pharmaceuticals and Heterocycles

The high electrophilicity of the benzylic bromide in Ethyl 4-(bromomethyl)benzoate makes it an ideal alkylating agent for nitrogen nucleophiles, such as imidazole rings [1]. This reaction is a cornerstone for constructing imidazole-fused heterocycles and imidazole-based drug candidates . The quantitative comparison of bond dissociation energies (285 kJ/mol for C-Br vs. 339 kJ/mol for C-Cl) [2] directly supports its use over the chloro-analog for achieving faster, milder, and higher-yielding alkylations of these sensitive heterocyclic cores.

Building Block for Liquid Crystalline Polymers and Advanced Materials

The dual functionality of Ethyl 4-(bromomethyl)benzoate is exploited in polymer chemistry. The benzylic bromide can be used to attach the benzoate unit as a pendant group to a polymer backbone, while the ethyl ester can be subsequently hydrolyzed to a carboxylic acid for further functionalization or to impart specific properties, such as liquid crystalline behavior [3]. Its favorable solubility (compared to the free acid) and well-defined reactivity profile make it a preferred monomer building block for constructing well-defined, functional polymers.

Precursor for Orthogonal Conjugation and Bioconjugation Strategies

The orthogonal reactivity of the benzylic bromide and the ethyl ester is highly valuable in bioconjugation and chemical biology [4]. The bromide can be used for initial attachment to a biomolecule or a solid support, leaving the protected carboxylic acid intact. Subsequent hydrolysis of the ester under mild basic conditions reveals a free acid that can be activated and coupled to another moiety (e.g., a fluorophore, a drug payload, or an affinity tag). This orthogonal strategy is not possible with the mono-functional free acid analog and is more efficient than using a precursor that would require additional protection/deprotection steps.

Scalable Intermediate in Multi-Step Process Chemistry

Given the robust and high-yielding (98%) NBS-mediated synthesis from Ethyl 4-methylbenzoate [5], this compound is a reliable and cost-effective intermediate for process-scale routes. The predictable yield and purity minimize costly batch failures and simplify downstream purification. For procurement managers, the existence of a validated, high-yield synthetic route translates to more secure supply, potentially lower costs for bulk quantities, and reduced risk in scaling up from medicinal chemistry to preclinical and clinical supply chains.

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